

Application Notes and Protocols for In Vivo Formulation of PG 116800

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Compound of Interest		
Compound Name:	PG 116800	
Cat. No.:	B1679752	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG 116800, also known as PG-530742 or PGE-7113313, is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while having lower affinity for MMP-1 and -7.[1] This profile makes **PG 116800** a valuable tool for in vivo animal studies investigating the role of MMPs in various pathological processes, including osteoarthritis, cancer, and cardiovascular remodeling.[2][3] However, like many small molecule inhibitors, **PG 116800** has limited aqueous solubility, necessitating a carefully designed formulation for effective in vivo delivery.

This document provides detailed application notes and protocols for the preparation of **PG 116800** formulations suitable for in vivo animal studies, particularly for oral administration. The information is compiled from publicly available data from chemical suppliers and general best practices for formulating poorly soluble compounds.

Data Presentation Chemical and Solubility Data for PG 116800



Property	Value	Source
Synonyms	PG-530742, PGE-7113313	Commercial Suppliers
Molecular Formula	C24H27N3O7S	Commercial Suppliers
Molecular Weight	501.55 g/mol	Commercial Suppliers
Appearance	White to off-white solid	Commercial Suppliers
Solubility	Soluble in DMSO (≥ 50 mg/mL)	Commercial Suppliers
Storage of Stock Solution	-20°C for up to 1 month; -80°C for up to 6 months	Commercial Suppliers

Recommended Vehicle Compositions for In Vivo Formulation

Due to the absence of a specific, peer-reviewed published protocol for the in vivo formulation of **PG 116800** in preclinical animal models, two commonly used vehicle compositions for poorly soluble compounds are presented below. These are based on recommendations from commercial suppliers for similar compounds. Researchers should perform small-scale pilot studies to determine the optimal formulation for their specific animal model and experimental conditions.

Component	Formulation 1 (Volume %)	Formulation 2 (Volume %)
DMSO	5%	10%
PEG300	30%	40%
Tween 80	5%	5%
Saline (0.9% NaCl) or PBS	60%	45%

Experimental Protocols Preparation of PG 116800 Stock Solution



Materials:

- PG 116800 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Aseptically weigh the desired amount of PG 116800 powder.
- Add the appropriate volume of DMSO to achieve a stock solution concentration of 50 mg/mL.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of PG 116800 Dosing Solution for Oral Gavage

This protocol provides a step-by-step guide for preparing a dosing solution using the recommended vehicle compositions. The example below is for preparing 1 mL of a 2 mg/mL dosing solution using Formulation 1. Adjust volumes accordingly for different final concentrations and total volumes.

Materials:

PG 116800 stock solution (50 mg/mL in DMSO)



- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes or vials
- Sterile syringes and needles
- Vortex mixer

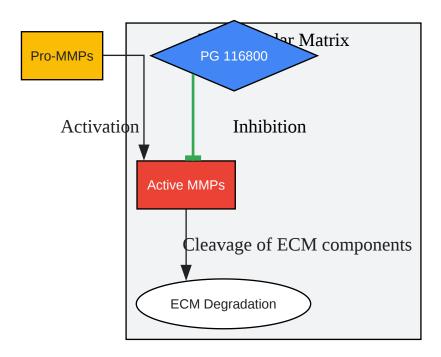
Protocol:

- Calculate the required volume of the stock solution. To prepare 1 mL of a 2 mg/mL solution, you will need 2 mg of PG 116800.
 - Volume of stock solution = (Desired final concentration × Total volume) / Stock solution concentration
 - Volume of stock solution = $(2 \text{ mg/mL} \times 1 \text{ mL}) / 50 \text{ mg/mL} = 0.04 \text{ mL} (\text{or } 40 \text{ µL})$
- Prepare the vehicle mixture. In a sterile conical tube, add the vehicle components in the following order, vortexing gently after each addition:
 - Add 40 μL of the 50 mg/mL PG 116800 stock solution in DMSO.
 - Add 300 μL of PEG300. Vortex to mix.
 - Add 50 µL of Tween 80. Vortex to mix.
 - \circ Add sterile saline or PBS to a final volume of 1 mL (in this case, add 610 μ L). Vortex thoroughly to ensure a homogenous solution.
- Inspect the final solution. The final dosing solution should be a clear, homogenous solution. If precipitation occurs, gentle warming or sonication may be attempted. However, if the compound does not remain in solution, the formulation may need to be adjusted (e.g., by lowering the final concentration).



 Administer to animals. The freshly prepared dosing solution should be administered to the animals via oral gavage at the desired dosage (mg/kg). The volume administered will depend on the animal's weight and the final concentration of the dosing solution.

Mandatory Visualizations Signaling Pathway of PG 116800

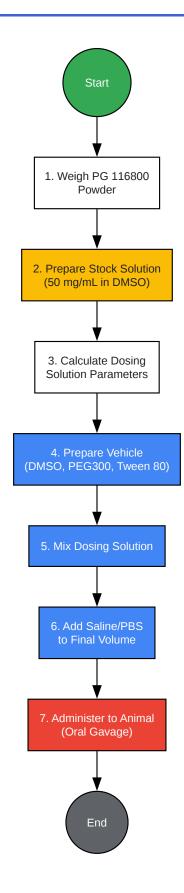


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Caption: Simplified signaling pathway showing **PG 116800** inhibiting active MMPs, thereby preventing the degradation of the extracellular matrix.

Experimental Workflow for In Vivo Formulation and Administration





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Caption: Step-by-step experimental workflow for the preparation and administration of a **PG 116800** formulation for in vivo animal studies.

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References

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